1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione features a pyrimido[4,5-d]pyrimidine core, a bicyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- 1,3-Dimethyl groups at the N1 and N3 positions, enhancing metabolic stability.
- An m-tolyl group (meta-methylphenyl) at C7, modulating steric and electronic properties.
This substitution pattern distinguishes it from related derivatives, as seen in the following comparative analysis.
Properties
CAS No. |
872688-31-8 |
|---|---|
Molecular Formula |
C23H20N4O3S |
Molecular Weight |
432.5 |
IUPAC Name |
1,3-dimethyl-7-(3-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20N4O3S/c1-14-8-7-11-16(12-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
InChI Key |
ZQEZOPGNATVAMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family. Pyrimidines are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H20N4O4S
- Molecular Weight : 448.5 g/mol
- CAS Number : 872839-64-0
The biological activity of the compound is primarily attributed to its structural components that interact with various biological targets. Research indicates that it may modulate enzyme activity or interact with cellular receptors involved in critical signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular proliferation and survival.
- Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and similar pyrimidine derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 1,3-Dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine | Anticancer | Enzyme inhibition and receptor modulation |
| 7-(3-fluorophenyl)-1,3-dimethyl... | Antimicrobial | Disruption of microbial cell function |
| 6-methylpyrimidinone derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives similar to our compound of interest:
- Anticancer Activity : A study demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Research on related compounds has shown potent antimicrobial activities against gram-positive and gram-negative bacteria. The compounds were found to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and decreasing the production of inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives
- Core : Thiazolo[3,2-a]pyrimidine.
- Substituents :
- Phenyl at C3.
- Thiophen-2-yl at C5.
- Properties :
- Yield: 85%, m.p. 105–107°C.
- IR: Dual C=O stretches (1708, 1680 cm⁻¹).
- NMR: Distinct CH2 and pyrimidine-H signals.
Key Differences :
- The thiazolo-pyrimidine core lacks the fused pyrimidine ring system of the target compound.
- Thiophene vs. m-tolyl at C7 alters electronic profiles and steric bulk.
Thiazolo[4,5-d]Pyrimidinones ()
Example : 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18):
- Core : Thiazolo[4,5-d]pyrimidine with a thioxo group.
- Substituents :
- p-Tolyl (vs. phenyl in the target) on the oxoethylthio group.
- Ethyl at N4.
- p-Tolyl enhances lipophilicity compared to phenyl.
Comparison :
- m-Tolyl (meta-methyl) vs. p-tolyl (para-methyl) influences steric interactions in binding pockets.
Pyrimido[4,5-d]Pyrimidine Derivatives ()
Compound : 7-Cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 872621-03-9):
- Core : Identical pyrimido[4,5-d]pyrimidine.
- Substituents :
- Cyclopentyl at C7 (vs. m-tolyl in the target).
- 4-Methoxyphenyl on the oxoethylthio group (vs. phenyl).
- Properties :
- Molecular weight: 440.5 g/mol.
- Smiles:
COc1ccc(C(=O)CSc2nc(C3CCCC3)nc3c2c(=O)n(C)c(=O)n3C)cc1.
Key Contrasts :
- C7 Substituent: Cyclopentyl (non-aromatic) vs. m-tolyl (aromatic) affects π-stacking and solubility.
- Oxoethylthio Group : 4-Methoxy introduces electron-donating effects, altering electronic density compared to phenyl.
Enzyme-Targeting Pyrimidopyrimidines ()
Compound: 4-Amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine-5'-monophosphate (APP-MP):
- Core : Pyrimido[5,4-d]pyrimidine with ribose-phosphate.
- Activity :
- Inhibits PRS1 (IC50 = 5.2 μM) and PRS2 (IC50 = 23.8 μM).
- Binds allosterically to the ADP site.
- Mechanistic Insight: Mixed noncompetitive-uncompetitive inhibition.
Comparison :
- The target compound lacks nucleotide-like modifications (e.g., ribose), suggesting divergent biological targets.
- The thioether linkage in the target may favor membrane permeability over the polar ribose-phosphate in APP-MP.
Research Implications
- Substituent Effects : The m-tolyl group in the target compound may enhance hydrophobic interactions compared to para-substituted analogs ().
- Enzyme Inhibition Potential: While APP-MP () targets nucleotide-binding sites, the target compound’s lack of phosphate groups suggests alternative mechanisms, possibly kinase or protease modulation.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology :
-
Core Formation : Cyclocondensation using POCl₃ under reflux (6–8 hours) to construct the pyrimido[4,5-d]pyrimidine core .
-
Thioether Introduction : React intermediates with 2-oxo-2-phenylethyl thiol in DMF with K₂CO₃ (80°C, 12 hours) .
-
Methylation : Alkylate N1/N3 positions using methyl iodide and NaH in THF (0°C to room temperature) .
-
Yield Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and purification via silica gel chromatography (ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
Step Key Reagents/Conditions Yield Range Reference Cyclocondensation POCl₃, reflux 60–75% Thioether Formation K₂CO₃, DMF, 80°C 50–65% Methylation CH₃I, NaH, THF 70–85%
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Identify methyl singlets (δ 3.2–3.5 ppm for N-CH₃), aromatic protons (δ 7.1–7.4 ppm for m-tolyl), and absence of SH protons .
- FT-IR : Confirm C=O (1700 cm⁻¹) and C-S (1250 cm⁻¹) stretches .
- HRMS : Match molecular ion peak to exact mass (calc. C₂₄H₂₂N₄O₂S: 430.1432) .
- X-ray Crystallography : Resolve stereochemistry if single crystals form (e.g., analogous pyrimidines in ).
Q. What initial biological screening assays are recommended?
- Methodology :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus, E. coli, and C. albicans .
- Kinase Inhibition : Screen at 10 µM against EGFR/VEGFR2 using ATPase assays .
- Cytotoxicity : MTT assay on HEK293 (normal) and HeLa (cancer) cells .
- Controls : Ciprofloxacin (antimicrobial), erlotinib (kinase) .
Advanced Questions
Q. How can structure-activity relationships (SAR) of the thioether and m-tolyl groups be investigated?
- Methodology :
-
Thioether Modifications : Replace 2-oxo-2-phenylethyl with benzyl/isopropyl groups to assess hydrophobicity .
-
m-Tolyl Substitutions : Introduce electron-withdrawing (-NO₂) or donating (-OCH₃) groups .
-
Biological Testing : Compare IC₅₀/MIC values (see table below).
Substituent (R) MIC (µg/mL, S. aureus) Kinase Inhibition (% at 10 µM) Reference 2-oxo-2-phenylethyl 8 65 (EGFR) 4-NO₂-phenyl 4 70 Benzyl 16 45 - Computational Support : Molecular dynamics (MD) simulations to analyze binding interactions .
Q. How to resolve contradictions between in vitro and in vivo activity data?
- Methodology :
- Pharmacokinetics : Measure plasma t₁/₂ and AUC via LC-MS/MS in rodent models .
- Metabolite Identification : Incubate with liver microsomes; characterize via HRMS/MS .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance bioavailability .
- Tissue Distribution : Radiolabel compound and track accumulation in target organs .
Q. What computational approaches predict binding modes with biological targets?
- Methodology :
-
Docking : Use AutoDock Vina with EGFR (PDB: 1M17) to identify H-bonds with pyrimidine dione .
-
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes .
-
Binding Energy Calculations : Apply MM-GBSA to quantify substituent contributions .
Tool Application Reference AutoDock Vina Initial docking poses GROMACS MD simulations Schrödinger Suite MM-GBSA
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
